四甲基溴化铵

描述

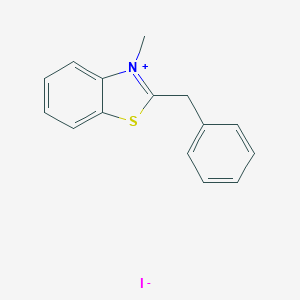

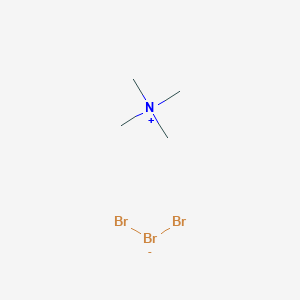

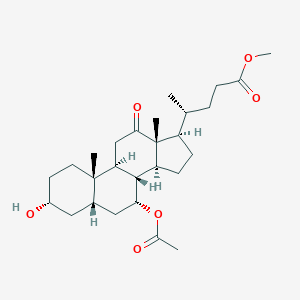

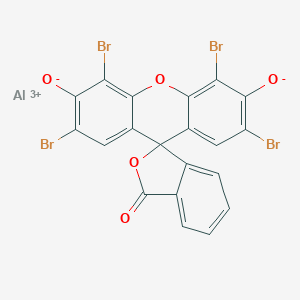

Tetramethylammonium tribromide (TMATB) is a chemical compound that belongs to the class of quaternary ammonium salts. It is a white crystalline solid that is soluble in polar solvents such as water, methanol, and ethanol. TMATB is widely used in scientific research for its ability to act as a brominating agent and as a catalyst in organic reactions.

科学研究应用

四甲基溴化铵应用的综合分析

四甲基溴化铵(TMATB)是一种季铵化合物,化学式为

C4H12Br3N C_4H_{12}Br_3N C4H12Br3N

,以其在科学研究中各种合成应用中的作用而闻名。以下是其在不同研究领域的独特应用的详细分析。活性亚甲基的溴化: TMATB 被用作溴化剂,用于选择性溴化存在于 1,3-二酮和 β-酮酯等化合物中的活性亚甲基 。这种反应对于合成在制药和农用化学品中具有应用的各种有机分子至关重要。

有机铵三溴化物的合成: 该化合物用作新型无金属和无无机酸的有机铵三溴化物(OATB)合成中的前体 。这些 OATB 是有机合成中的宝贵中间体,为需要苛刻条件的传统方法提供了一种更环保的替代方案。

硅烷化反应中的催化剂: 据报道,TMATB 在醇和硫醇的硅烷化中充当催化剂 。硅烷化是保护这些官能团在复杂合成程序中的关键步骤,这使得 TMATB 成为合成有机化学中重要的试剂。

三溴甲基酮的制备: 在有机合成领域,TMATB 用于通过脱羧三溴化制备三溴甲基酮 。这些酮类由于其在开发新型药物化合物方面的潜在用途而具有重要意义。

三溴乙烯基衍生物的生成: TMATB 在无溶剂条件下形成的三溴乙烯基衍生物的合成中起着至关重要的作用 。这些衍生物对于创建具有独特性能的聚合物和其他先进材料非常重要。

环境友好的溴化: TMATB 为苄基二醇的溴化提供了一种环境友好的替代方案 。与传统溴化试剂和溶剂相比,使用 TMATB 将环境影响降至最低,符合绿色化学原则。

杂环化合物的合成: 该化合物用于合成新型 N,N'-杂环三溴化物 。这些杂环结构是许多药物的核心成分,对制药行业至关重要。

研究和开发工具: 最后,TMATB 作为一系列稀有和独特化学品的一部分,提供给早期发现研究人员 。它用于药物发现和开发的初始阶段,有助于识别新的治疗剂。

这些应用都突出了四甲基溴化铵在科学研究中的多功能性和重要性,展示了它通过创新和可持续的方法推动各个领域发展的作用。 <|\im_end|> 助手在生成响应时采取的行动:

安全和危害

Tetramethylammonium tribromide can cause severe skin burns and eye damage. It is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

作用机制

Target of Action

Tetramethylammonium (TMA) is the simplest quaternary ammonium cation . It primarily targets the UDP-glucose 4-epimerase in humans . This enzyme plays a crucial role in the metabolism of carbohydrates, converting UDP-glucose to UDP-galactose, which is essential for the synthesis of galactose-containing biomolecules.

Mode of Action

Tetramethylammonium tribromide, as a brominating agent, is used in organic synthesis It’s known that cationic headgroups such as tetramethylammonium (tma) undergo degradation in alkaline conditions through two different mechanisms . In the first mechanism, a hydroxide ion performs an SN2 attack on the methyl groups and directly forms methanol. In the second mechanism, an ylide (trimethylammonium methylide) and a water molecule are formed by the abstraction of a proton from a methyl group. The ylide subsequently reacts with water to form methanol .

Biochemical Pathways

The degradation of tetramethylammonium in alkaline conditions can lead to the formation of methanol , which can further be metabolized in the body.

Result of Action

The result of Tetramethylammonium tribromide’s action is the bromination of organic compounds . The reactions are regio-selective, facile, and afford good to excellent product yields in short reaction time .

Action Environment

The action of Tetramethylammonium tribromide can be influenced by environmental factors. For instance, the bromination reactions involving Tetramethylammonium tribromide can be carried out under thermal and microwave conditions without the involvement of any solvent during the reaction . This suggests that the reaction conditions can significantly influence the compound’s action, efficacy, and stability.

生化分析

属性

InChI |

InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZBJMYWDMJRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.Br[Br-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

313.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15625-56-6 | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)

![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)